(S)-2-Amino-6-benzamidohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

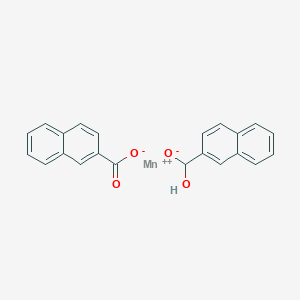

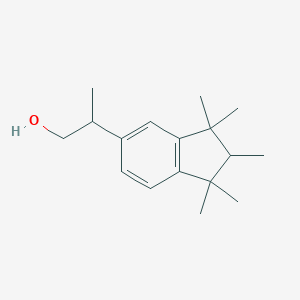

(S)-2-Amino-6-benzamidohexanoic acid is a derivative of 6-aminohexanoic acid, a significant compound due to its hydrophobic, flexible structural elements, important in the synthesis of modified peptides and polyamide synthetic fibers. This compound is part of the ω-amino acids and is noteworthy in chemical syntheses and biological applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Synthesis Analysis

The synthesis of (S)-2-Amino-6-benzamidohexanoic acid derivatives involves multi-step chemical procedures. For instance, (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives have been synthesized from similar compounds in good overall yields, highlighting the methodologies applicable for the synthesis of (S)-2-Amino-6-benzamidohexanoic acid derivatives (Adamczyk & Reddy, 2001).

Scientific Research Applications

Role in Health and Disease

(S)-2-Amino-6-benzamidohexanoic acid, recognized for its role as a pharmaconutrient, is studied extensively for its potential in the prevention and treatment of sarcopenia and type 2 diabetes. Leucine, a compound with similar structure and function, demonstrates the capability to stimulate insulin secretion, improve postprandial glycemic control, and enhance muscle protein synthesis in an insulin-independent manner. This highlights its promise as a therapeutic nutrient, though long-term studies are needed to confirm its clinical efficacy (L. V. van Loon, 2012).

Pharmacological and Therapeutic Insights

Research into the synthetic derivative Tranexamic Acid provides insight into the therapeutic potential of compounds structurally related to (S)-2-Amino-6-benzamidohexanoic acid. Tranexamic Acid acts as an antifibrinolytic agent, effectively reducing blood loss and mortality in various medical scenarios, showcasing the therapeutic versatility of such compounds (P. L. McCormack, 2012).

Biomedical Applications of Amino Acid-Based Polymers

Highly branched polymers based on poly(amino acid)s, including structures related to (S)-2-Amino-6-benzamidohexanoic acid, are gaining attention for their biomedical applications. These polymers are biocompatible, biodegradable, and their degradation products are metabolizable, making them ideal for drug and gene delivery systems, as well as antiviral compounds. Such applications leverage the intrinsic properties of amino acids for therapeutic purposes (Marisa Thompson & C. Scholz, 2021).

Insights into Synthetic and Transformative Approaches

The chemistry of 2-amino and 2-mercapto substituted benzothiazoles, compounds with similarities to (S)-2-Amino-6-benzamidohexanoic acid, reveals the synthetic flexibility and biological relevance of such structures. These heterocycles are pivotal in the development of pharmacologically active compounds, demonstrating the significance of synthetic methodologies in enhancing the therapeutic potential of amino acid derivatives (L. Zhilitskaya, B. Shainyan, & N. О. Yarosh, 2021).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, safety precautions needed when handling it, and its environmental impact.

Future Directions

This would involve identifying areas where further research is needed, potential applications of the compound, and how it could be modified to improve its properties or activity.

For a specific compound, these analyses would require extensive laboratory research and a thorough review of the scientific literature. If you have a different compound or a more specific question about this one, feel free to ask!

properties

IUPAC Name |

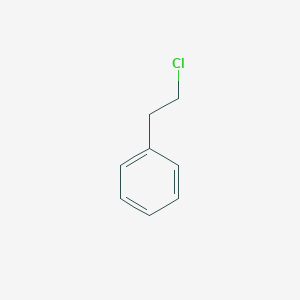

(2S)-2-amino-6-benzamidohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLJWKGAKBGOB-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924013 |

Source

|

| Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-6-benzamidohexanoic acid | |

CAS RN |

1219-46-1 |

Source

|

| Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)